7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 2-methylprop-2-en-1-yl sulfanyl group: This can be done using thiol-ene click chemistry or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the chlorobenzyl group to a benzyl group.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
476479-92-2 |
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Molecular Formula |
C18H19ClN4O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
VXQIWAGDPJQVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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